Product packaging for Scalusamide C(Cat. No.:)

Scalusamide C

Cat. No.: B1249623
M. Wt: 283.41 g/mol
InChI Key: QFHBLKBGYAASBK-ARLHGKGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scalusamide C is a marine-derived alkaloid of fungal origin that has been identified through in silico studies as a promising candidate for antiviral research. Molecular docking analyses indicate that this compound displays the highest binding affinity within the active site of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme vital for viral replication . This strong binding energy suggests this compound acts as a potential inhibitor of the PLpro enzyme. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that this compound possesses favorable pharmacokinetic and pharmacodynamic properties, supporting its potential for further investigative work . These preliminary computational findings position this compound as a compelling lead compound for the development of novel therapies to alleviate COVID-19 infection, warranting further in vitro and in vivo studies to confirm its biological activity . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29NO3 B1249623 Scalusamide C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methyldecane-1,3-dione

InChI

InChI=1S/C16H29NO3/c1-3-4-5-6-7-10-15(19)13(2)16(20)17-11-8-9-14(17)12-18/h13-14,18H,3-12H2,1-2H3/t13?,14-/m1/s1

InChI Key

QFHBLKBGYAASBK-ARLHGKGLSA-N

Isomeric SMILES

CCCCCCCC(=O)C(C)C(=O)N1CCC[C@@H]1CO

Canonical SMILES

CCCCCCCC(=O)C(C)C(=O)N1CCCC1CO

Synonyms

scalusamide C

Origin of Product

United States

Origin, Isolation, and Upstream Methodologies of Scalusamide C

Microbial Source: Penicillium citrinum as a Producer Organism

Scalusamide C is a secondary metabolite produced by the fungus Penicillium citrinum. acs.orgebi.ac.ukresearchgate.net The specific producing organism, strain N055, was isolated from the gastrointestine of a marine parrot fish, Scalus ovifrons. acs.org This marine derivation is significant, as fungi from marine environments are recognized as a rich source of structurally unique and biologically active compounds. acs.orgnih.gov Penicillium citrinum, in particular, is known for producing a variety of secondary metabolites. researchgate.netactascientific.com The isolation of this compound from a marine-derived strain highlights the importance of exploring unique ecological niches for novel natural products. researchgate.net

Fermentation and Cultivation Strategies for this compound Production

The production of this compound is achieved through the cultivation of Penicillium citrinum strain N055 in a liquid fermentation medium. The specific conditions used for its initial isolation involved growing the fungus in a PYG liquid medium that contained seawater. acs.org The cultivation was conducted at a temperature of 25 °C for a period of 10 days. acs.org While various fermentation strategies, including solid-state fermentation, are used for P. citrinum to produce other metabolites, a liquid culture was the method employed for this compound production. acs.orgmdpi.com

Table 1: Fermentation Parameters for this compound Production

Parameter Condition
Microorganism Penicillium citrinum (strain N055)
Medium PYG Liquid Medium with Seawater
Temperature 25 °C

| Duration | 10 days |

Extraction and Crude Material Preparation Protocols

Following the fermentation process, the first step in isolating the compound is to separate it from the culture medium. For this compound, this involves a solvent extraction method, which is a primary technique for separating desired natural products from raw materials. nih.gov

The process begins with the separation of the fungal mycelium from the liquid culture broth. The supernatant of the culture broth, totaling 12 liters in the original study, was then subjected to extraction with ethyl acetate (B1210297) (EtOAc). acs.org This liquid-liquid extraction partitions the compounds based on their solubility, with this compound and other related metabolites moving into the ethyl acetate layer. This organic solvent is then evaporated, yielding a crude, EtOAc-soluble extract that contains a mixture of compounds, which is then ready for chromatographic purification. acs.org

Advanced Chromatographic Separation Techniques for Compound Isolation

The purification of this compound from the crude extract requires multiple chromatographic steps to separate the target molecule from other compounds. acs.org Chromatography is a fundamental technique for separating individual components from a mixture. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the isolation and purification of compounds. springernature.commdpi.com It differs from analytical HPLC by using larger columns and higher flow rates to handle gram-level quantities of material. mdpi.com In the case of this compound, the final purification step was achieved using C18 HPLC. acs.org This indicates the use of reversed-phase chromatography, where the stationary phase (C18-bonded silica) is nonpolar, and a more polar mobile phase is used. This method is highly effective for separating complex mixtures of natural products, ultimately yielding pure this compound. acs.orgspringernature.com

Before the final HPLC step, the crude ethyl acetate extract was first subjected to silica (B1680970) gel column chromatography. acs.org This is a form of normal-phase column chromatography that serves as an initial fractionation step. It separates the compounds in the crude extract into less complex mixtures based on their polarity, which simplifies the subsequent purification by preparative HPLC. Other methods like countercurrent liquid-liquid chromatography (CCC) are also employed in natural product isolation for their ability to handle large sample loads without a solid support matrix. mdpi.com

Table 2: Summary of Isolation and Purification Protocol for this compound

Step Technique Description
1. Extraction Liquid-Liquid Extraction The supernatant of the culture broth was extracted with ethyl acetate (EtOAc). acs.org
2. Initial Fractionation Silica Gel Column Chromatography The crude EtOAc extract was subjected to Si gel column chromatography. acs.org

| 3. Final Purification | C18 High-Performance Liquid Chromatography (HPLC) | The fractions from the silica gel column were further purified by C18 HPLC to yield pure this compound. acs.org |

Dereplication Methodologies in Natural Product Discovery

Dereplication is a critical process in modern natural product discovery that aims to rapidly identify known compounds in a biological extract to avoid their time-consuming reisolation. researchgate.net This allows researchers to focus their efforts on genuinely novel molecules. Strategies often involve a combination of bioassays, separation science, and spectroscopic methods. researchgate.net

A common approach combines Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) with database searches. mdpi.com The molecular formula of a compound can be determined from high-resolution mass spectrometry, and this formula is then queried in natural product databases. nih.gov The fragmentation pattern (MS/MS) of the compound provides structural information that can be compared to known compounds in spectral libraries or predicted using in silico fragmentation tools. nih.govnih.gov In the discovery of this compound, it was identified as a "new" pyrrolidine (B122466) alkaloid, indicating that during the researchers' analysis, its spectroscopic data did not match any known compounds in the literature or databases available at the time. acs.orgresearchgate.net

Structural Elucidation and Stereochemical Assignment of Scalusamide C

Chiral Analysis and Absolute Stereochemistry Determination

Application of Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD)

Chiroptical methods, particularly Electronic Circular Dichroism (ECD), have been instrumental in assigning the absolute configuration of stereocenters within Scalusamide C and related compounds. nih.govresearchgate.net ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique fingerprint of its three-dimensional structure. nih.govmdpi.comrsc.org

The absolute stereochemistry of the pyrrolidine (B122466) unit in the scalusamides was determined by comparing their spectroscopic data with that of known compounds and through chemical derivatization. acs.orgnih.gov For instance, the absolute configuration of C-2 in the related Scalusamide A was established through HPLC analysis of its Marfey's derivative. acs.orgnih.gov This information, combined with comparative analysis of spectroscopic data, allowed for the assignment of the stereochemistry of this compound. acs.orgnih.gov

Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often employed to predict the ECD spectra for possible stereoisomers. researchgate.netnih.gov By comparing the experimentally measured ECD spectrum with the calculated spectra, the most likely absolute configuration can be determined. researchgate.netnih.gov This combined experimental and theoretical approach provides a powerful tool for the unambiguous assignment of stereochemistry in complex natural products like this compound. researchgate.netnih.gov

Elucidation of Isomeric Forms and Epimerization Phenomena within this compound (e.g., C-7 Epimers)

A significant characteristic of this compound, along with its analogs Scalusamide A and B, is the existence of epimers at the C-7 position. acs.orgnih.govebi.ac.uk Epimers are stereoisomers that differ in configuration at only one of several stereogenic centers. byjus.com This phenomenon of epimerization, the interconversion of epimers, is a key aspect of the chemistry of this compound.

The presence of a chiral center at C-7, which is part of a β-ketoamide moiety, makes this position susceptible to enolization and subsequent epimerization. researchgate.net This results in the isolation of this compound as a mixture of C-7 epimers. acs.orgnih.govebi.ac.uk The differentiation and characterization of these epimeric forms are crucial for a complete understanding of the compound's properties and potential biological activity. rsc.orgrsc.org

The study of such isomeric and epimeric forms often requires sophisticated analytical techniques to separate and identify the individual stereoisomers. rsc.orgrsc.org The presence of these epimers highlights the chemical complexity of this compound and underscores the importance of detailed stereochemical analysis in natural product chemistry.

Below is a table summarizing the key structural and stereochemical features of this compound.

FeatureDescription
Compound Name This compound
Chemical Class Pyrrolidine alkaloid
Source Penicillium citrinum (marine-derived fungus) acs.orgnih.gov
Key Structural Units Pyrrolidine ring, β-ketoamide moiety researchgate.netnih.gov
Stereochemical Feature Exists as a mixture of epimers at the C-7 position. acs.orgnih.govebi.ac.uk
Analytical Techniques Used NMR, HRMS, HPLC, ECD Spectroscopy acs.orgnih.govresearchgate.net

Biosynthetic Pathways and Genetic Investigations of Scalusamide C

Proposed Polyketide Synthase (PKS) Involvement in Scalusamide C Biosynthesis

The biosynthesis of the scalusamide backbone is initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. researchgate.netrsc.orgrsc.org Investigations into Penicillium citrinum HDN11-186 led to the identification of the pnlt gene cluster, which governs the production of these alkaloids. rsc.org The central enzyme, PnltA, is a large PKS-NRPS hybrid responsible for assembling the initial polyketide chain. rsc.org Feeding experiments conducted on biosynthetically related compounds, such as the viriditins, using isotopically labeled acetate (B1210297) ([1-¹³C], [2-¹³C], and [1, 2-¹³C₂]-acetate) confirmed that the core structure is derived from a polyketide pathway. researchgate.netresearchgate.net This process involves the sequential condensation of acetate units, a hallmark of PKS activity, to build the carbon skeleton that forms a major part of the scalusamide molecule. researchgate.netactascientific.com The PKS portion of the PnltA enzyme contains the necessary catalytic domains, such as a ketosynthase (KS) and acyltransferase (AT), to perform these chain elongation steps. actascientific.com

Role of Non-Ribosomal Peptide Synthetase (NRPS) Elements in Alkaloid Formation

Integral to the formation of this compound and its precursors is the activity of Non-Ribosomal Peptide Synthetase (NRPS) elements. researchgate.netrsc.org The hybrid PKS-NRPS enzyme, PnltA, contains an NRPS module that specifically recognizes and activates an amino acid, which is then condensed with the PKS-derived chain. researchgate.netrsc.org In the case of the scalusamides, this amino acid is proline. researchgate.net The NRPS module features an adenylation (A) domain that selectively binds to a proline building block, activates it as an aminoacyl adenylate, and tethers it to a peptidyl carrier protein (PCP) domain. rsc.orgmdpi.com This proline-loaded NRPS module then catalyzes the formation of an amide bond with the polyketide chain, a crucial step in forming the characteristic pyrrolidine (B122466) ring of the alkaloid. researchgate.netwikipedia.org This NRPS-mediated condensation is a common strategy in the biosynthesis of related alkaloids like viriditins and formosusins. researchgate.net

Table 1: Key Enzymes in the pnlt Gene Cluster

Gene Enzyme Proposed Function in Scalusamide Biosynthesis Source(s)
pnltA PKS-NRPS A hybrid enzyme that synthesizes the polyketide chain and incorporates a proline residue to assemble the precursor, scalusamide A. rsc.orgrsc.org
pnltB trans-acting Enoyl Reductase (ER) Works in conjunction with PnltA to process the growing polyketide chain. rsc.org
pnltC Cytochrome P450 A multifunctional enzyme that modifies the scalusamide A precursor, leading to related compounds like Penicilactam A. rsc.orgrsc.org

Precursor Incorporation Studies (e.g., Acetate, Methionine, Proline/Glutamic Acid)

Feeding studies using isotopically labeled precursors have been fundamental in elucidating the building blocks of scalusamides and related compounds. researchgate.netresearchgate.net Experiments with labeled acetate confirmed its role as the primary extender unit for the polyketide chain, as is typical for PKS pathways. researchgate.netresearchgate.net Furthermore, the incorporation of [methyl-¹³C]-methionine has been demonstrated, indicating its role as the source of methyl groups in the molecule, such as the one found at the C-16 position. researchgate.netresearchgate.net Retro-biosynthetic analysis and heterologous expression studies have established that the pyrrolidine moiety is derived from proline. researchgate.netrsc.orgrsc.org The NRPS adenylation domain within the PnltA enzyme specifically recruits D-proline for incorporation into the final structure. rsc.org Ornithine is considered a likely metabolic precursor for the proline unit. rsc.org

Table 2: Precursor Incorporation Findings

Precursor Isotopic Label Finding Implication Source(s)
Acetate [1-¹³C], [2-¹³C], [1, 2-¹³C₂] Incorporation into the main carbon chain. Confirms a polyketide biosynthetic pathway. researchgate.netresearchgate.net
Methionine [methyl-¹³C] Incorporation as a methyl group. Identifies the source of C-methylation. researchgate.netresearchgate.net
Proline D-proline Selective recruitment by the NRPS A-domain. Confirms the origin of the pyrrolidine ring. researchgate.netrsc.org

Biosynthetic Linkages and Relationships to Related Pyrrolidine Alkaloids and Natural Products

The biosynthetic pathway of this compound is intricately linked to a network of other structurally related fungal metabolites. These connections are established through shared precursors, common enzymatic machinery, and sequential chemical transformations.

Connection to Pyrrolo[2,1-b]oxazines

A direct biosynthetic link has been established between the scalusamide family and alkaloids containing the rare 5-oxaindolizidine scaffold, a derivative of the pyrrolo[2,1-b]oxazine system. rsc.org Specifically, the precursor scalusamide A (2) is converted into Penicilactam A (1) through the action of the multifunctional cytochrome P450 enzyme, PnltC. rsc.orgrsc.org This enzymatic transformation is remarkable, involving a radical-mediated cleavage of a C-C bond in the polyketide chain of scalusamide A, followed by an iminium-driven cyclization to form the novel heterocyclic ring system of Penicilactam A. rsc.org This discovery showcases how a single enzyme can dramatically alter the molecular architecture to create distinct classes of alkaloids from a common precursor. rsc.orgrsc.org

Shared Pathways with Viriditins and Formosusins

Scalusamides share a close biosynthetic relationship with other prolinol-containing natural products, namely the viriditins and formosusins. researchgate.net The core biosynthetic logic—the condensation of a polyketide chain onto a proline building block via a hybrid PKS-NRPS system—is proposed to be a shared feature among these three families of compounds. researchgate.net This suggests that the gene clusters responsible for producing viriditins and formosusins likely contain a similar PKS-NRPS architecture to the pnlt cluster that produces scalusamides. researchgate.netresearchgate.net The structural variations between these families likely arise from differences in the PKS programming (e.g., number of extension cycles, degree of reduction) and subsequent tailoring modifications. researchgate.net

Biogenetic Relationship to Penicipyrrolizidinone C

A biogenetic pathway has been proposed that connects scalusamide A to Penicipyrrolizidinone C, a metabolite with an unprecedented pyrrolizidine (B1209537) skeleton featuring carbonyl groups in both rings. rsc.orgrsc.org Penicipyrrolizidinone C was isolated from a mangrove-derived Penicillium species, where it was found to co-occur with scalusamide A. rsc.orgrsc.org This co-occurrence, combined with structural analysis, suggests that scalusamide A serves as the direct precursor to Penicipyrrolizidinone C through a series of oxidative and cyclization reactions that modify the initial scalusamide framework. rsc.orgrsc.org

Table 3: Mentioned Compounds

Compound Name
Scalusamide A
This compound
Penicilactam A
Viriditin A
Formosusin A
Formosusin C
Penicipyrrolizidinone C
Ornithine
Proline
Acetate

Genomic and Metabolomic Approaches for Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway for this compound and its analogs has been significantly advanced through the integrated application of genomic and metabolomic strategies. Researchers have utilized retro-biosynthetic analysis, a method that predicts a synthesis pathway by deconstructing the target molecule, to probe the genetic origins of these compounds in the marine-derived fungus Penicillium citrinum. researchgate.netrsc.org This approach led to the identification of the pnlt biosynthetic gene cluster (BGC) as the genetic locus responsible for the production of the scalusamide family of molecules. researchgate.netrsc.org

Genomic analysis revealed that the pnlt BGC is strongly conserved across various Penicillium species, indicating a shared evolutionary origin for this metabolic pathway. rsc.org The integration of genomics with metabolomics, a powerful approach for linking genotypes to chemical phenotypes, has been crucial. nih.gov Metabolomic profiling of P. citrinum cultures confirmed the presence of Scalusamides A, B, and C, allowing for their isolation and structural characterization. researchgate.netacs.org Untargeted metabolomics, which aims to capture a broad spectrum of small molecules, is a key technique for discovering the full range of secondary metabolites produced by an organism, including previously unknown compounds. nih.gov

The molecular formula for this compound was determined as C₁₆H₂₉NO₃ through High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS). acs.org Spectroscopic data, particularly ¹H and ¹³C NMR, showed that the structure of this compound differs from Scalusamide A and B in its acyl side chain, which is saturated in this compound. acs.org This comprehensive analysis, combining genomic prediction with direct chemical detection and characterization, provides a clear framework for understanding the biosynthesis of this compound.

Table 1: Key Genes and Components in Scalusamide Biosynthesis
ComponentOrganismFunction/SignificanceReference
pnlt Gene ClusterPenicillium citrinum HDN11-186Biosynthetic Gene Cluster (BGC) responsible for producing the scalusamide family of alkaloids. researchgate.netrsc.org
PKS-NRPS Hybrid SystemPenicillium citrinumA hybrid enzyme system that assembles the core structure of the scalusamide precursor by combining a polyketide chain with a proline amino acid. researchgate.netrsc.org
PnltCPenicillium citrinumA multifunctional cytochrome P450 enzyme that modifies the scalusamide scaffold. researchgate.netrsc.org

Enzymatic Mechanisms Governing Key Biosynthetic Transformations

The biosynthesis of the scalusamide scaffold is governed by a series of precise enzymatic transformations encoded within the pnlt gene cluster. The initial and foundational step is carried out by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. researchgate.netrsc.org This large, multi-domain protein complex catalyzes the condensation of a polyketide chain with a proline residue, which is then reductively cleaved to form the prolinol-containing precursor, Scalusamide A. researchgate.net

Subsequent modifications within the scalusamide family are orchestrated by tailoring enzymes. One of the most significant enzymes identified in the pnlt cluster is PnltC, a multifunctional cytochrome P450 monooxygenase. researchgate.netrsc.org This enzyme exhibits remarkable catalytic versatility. In the pathway leading to a related compound, Penicilactam A, PnltC performs two distinct chemical reactions: a radical-mediated cleavage of a C-C bond, followed by an iminium-driven cyclization. researchgate.netrsc.org This dual-function capability within a single active site highlights nature's sophisticated strategies for constructing complex heterocyclic natural products. researchgate.net

Chemical Synthesis Strategies and Methodological Advancements for Scalusamide C Analogs

Total Synthesis Approaches to Pyrrolidine (B122466) Alkaloids and their Core Scaffolds

The pyrrolidine ring is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds. researchgate.netnih.gov Its synthesis has been a subject of extensive research, leading to the development of several robust methodologies applicable to the construction of the core scaffold of Scalusamide C. researchgate.net These approaches often focus on forming the five-membered heterocyclic ring from acyclic precursors.

Common strategies for the synthesis of the pyrrolidine core include:

Reductive Amination: This classical method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction of the resulting imine or enamine to yield the pyrrolidine ring. researchgate.net

Cyclization of Amino Alcohols or Amino Ketones: Intramolecular cyclization of precursors such as 1,4-amino alcohols can be induced under acidic or basic conditions to form the pyrrolidine structure. researchgate.net

1,3-Dipolar Cycloadditions: This powerful and highly versatile method involves the reaction of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, such as an alkene. nih.govresearchgate.net This approach is particularly valuable for controlling the stereochemistry of the resulting pyrrolidine ring. nih.gov

Mannich Reaction: The Mannich reaction, followed by subsequent cyclization and reduction steps, provides another effective route to substituted pyrrolidines. researchgate.net

Synthetic ApproachKey PrecursorsGeneral DescriptionReference
Reductive Amination1,4-Dicarbonyl compound, AmineCondensation followed by in-situ or separate reduction of the intermediate imine/enamine. researchgate.net
Intramolecular Cyclization1,4-Amino alcohol or 1,4-Amino ketoneAcid- or base-catalyzed ring closure via nucleophilic attack of the amine onto a carbon bearing a leaving group or a carbonyl. researchgate.net
1,3-Dipolar CycloadditionAzomethine ylide, Alkene (dipolarophile)A concerted [3+2] cycloaddition reaction that forms the five-membered ring in a single, often stereospecific, step. nih.govresearchgate.net
Mannich ReactionAldehyde, Amine, Active hydrogen compoundFormation of a β-amino carbonyl compound which can undergo further transformations and cyclization to yield the pyrrolidine scaffold. researchgate.net

Stereoselective Synthesis of Chiral Pyrrolidine Units Relevant to this compound

A critical aspect of synthesizing this compound is the precise control of stereochemistry, particularly at the C-2 position of the pyrrolidine ring, which has been determined to have an R-configuration. researchgate.netacs.org The non-essential amino acid L-proline, with its inherent chirality, is a frequently utilized starting material for the stereoselective synthesis of pyrrolidine derivatives. nih.gov Its availability in both enantiomeric forms makes it an attractive building block for chiral targets.

Another powerful strategy for achieving high stereoselectivity is the use of carbohydrate-based precursors. For instance, a highly stereoselective synthesis of polyhydroxylated pyrrolidines has been demonstrated starting from D-fructose. psu.edu This approach involves a sequence of transformations culminating in the reductive cyclization of an azido-ketone intermediate, which proceeds with high diastereoselectivity to establish the new stereocenters in the pyrrolidine ring. psu.edu The hydrogenation of the intermediate Δ²-pyrroline occurs from the sterically less hindered face of the molecule, leading to a product with a defined trans relationship between substituents, a common feature in related natural products. psu.edu

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions, often employing chiral catalysts or auxiliaries, have been extensively studied to control the absolute and relative stereochemistry of the newly formed chiral centers on the pyrrolidine ring. nih.gov The choice of the 1,3-dipole and the dipolarophile is crucial for determining the regio- and stereoselectivity of the reaction. nih.gov

Synthetic Challenges and Methodological Innovations for Complex Natural Product Scaffolds

The synthesis of complex natural products like this compound is often fraught with challenges that necessitate innovative methodological solutions. hilarispublisher.com One of the most significant synthetic hurdles for this compound is the stereochemical instability at the C-7 position. researchgate.net The natural product is isolated as a mixture of epimers at this center, which is part of a β-ketoamide moiety in the acyl side chain. researchgate.netacs.org This structural feature is prone to racemization via keto-enol tautomerization under both acidic and basic conditions, making the stereoselective synthesis and isolation of a single C-7 epimer exceptionally challenging. researchgate.net

The synthesis of related complex alkaloids, such as the citrinadins, highlights further potential difficulties. These include achieving high diastereoselectivity in key bond-forming reactions, such as vinylogous Mannich reactions, and the potential for undesired stereochemical outcomes that require strategic revisions. acs.org The construction of contiguous quaternary and tertiary stereocenters, as seen in many complex natural products, demands highly selective and robust synthetic methods. acs.org

Innovations to overcome these challenges often involve:

Development of Mild Reaction Conditions: To prevent epimerization of sensitive stereocenters like C-7 in this compound.

Use of Chiral Auxiliaries and Catalysts: To direct the stereochemical outcome of key reactions, such as cycloadditions or alkylations. nih.govacs.org

Strategic Protection and Deprotection: Judicious use of protecting groups is essential to mask reactive functionalities and prevent unwanted side reactions during the synthesis. acs.org

Late-Stage Functionalization: Introducing key functionalities or stereocenters towards the end of a synthetic sequence can minimize the number of steps where sensitive intermediates are handled. mdpi.com

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological activity. cabidigitallibrary.org The design and synthesis of analogues of this compound are crucial for identifying the key structural features required for its bioactivity and for developing new compounds with improved potency, selectivity, or pharmacokinetic properties. hilarispublisher.commdpi.com

Although specific SAR studies on this compound are not extensively documented, a rational approach to designing analogues can be proposed based on established principles. nih.govplos.org This involves systematically modifying different parts of the molecule, including the pyrrolidine core, the acyl side chain, and the stereocenters. The synthesis of such analogues leverages the methodologies described previously, aiming to create a library of related compounds for biological screening. mdpi.com

An example of a functional derivative is the synthesis of tagged analogues for use in chemical biology studies. A bis-azide-tagged analogue of a related natural product, penicillenol, was synthesized for photoaffinity labeling to identify its cellular binding partners. researchgate.net A similar strategy could be applied to this compound to elucidate its mechanism of action.

Structural Modification AreaExample of ModificationRationale for SAR StudyReference Principle
Pyrrolidine RingSubstitution at C-3, C-4, or C-5; N-alkylation or N-acylationTo probe the importance of the core heterocycle and its substituents for activity. mdpi.complos.org
Acyl Side ChainVarying the chain length; introducing unsaturation or branching; replacing the β-ketoamideTo determine the optimal lipophilicity and shape of the side chain for target binding. nih.gov
C-7 KetoneReduction to the alcohol; removal of the carbonylTo investigate the role of the ketone and the impact of the resulting stereocenter(s) on activity. cabidigitallibrary.org
C-2 StereocenterSynthesis of the enantiomer (S-configuration)To assess the stereochemical requirements for biological activity. nih.gov
Functional DerivativesIntroduction of reporter tags (e.g., azide, alkyne)To enable mechanism-of-action studies through techniques like photoaffinity labeling or click chemistry. researchgate.net

Analytical Methodologies for Scalusamide C Research and Characterization

Advanced Chromatographic Methods for Quantitative and Qualitative Analysis

Chromatography is a cornerstone technique for separating the components of a mixture. csub.edu For complex natural product extracts, which often contain a multitude of compounds with similar physicochemical properties, advanced chromatographic methods are essential for isolating and analyzing a specific molecule like Scalusamide C. mdpi.com These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. csub.edu

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. It has been instrumental in the initial discovery and characterization of the scalusamide family of alkaloids. acs.orgresearchgate.net Researchers have employed HPLC for both the purification of this compound from fungal culture extracts and for detailed chemical analysis. acs.orgnih.gov

In the primary research, this compound was isolated from the culture broth of the fungus Penicillium citrinum after initial extraction and silica (B1680970) gel column chromatography. The final purification was achieved using C18 HPLC. acs.org A significant application of HPLC in this compound research has been in the determination of its stereochemistry. Following hydrolysis of the molecule, the resulting prolinol was derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). HPLC analysis of this derivative allowed for the determination of the absolute configuration at the C-2 position by comparing its retention time to that of derivatives of authentic R- and S-prolinol. acs.orgresearchgate.net

The choice of column and mobile phase is critical for achieving good separation. uniupo.it For the scalusamides, a reversed-phase C18 column is commonly used, which separates compounds based on their hydrophobicity. acs.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate multiple components in a complex extract. mdpi.comnih.gov The quantification of a specific compound is achieved by creating a calibration curve, plotting the peak area from the chromatogram against known concentrations of a standard. japsonline.comresearchgate.net

Table 1: Example of HPLC Conditions for Scalusamide Analysis This table represents typical conditions described in the literature for the analysis of related natural products.

Parameter Value/Description Source(s)
Instrument High-Performance Liquid Chromatograph dergipark.org.trgoogle.com
Column C18 Reversed-Phase acs.org
Mobile Phase Gradient of Methanol (MeOH) and Water (H₂O) acs.org
Detector UV-Vis or Photodiode Array (PDA) japsonline.com

| Application | Isolation, Purity Assessment, Chiral Analysis | acs.orgresearchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov It separates compounds in a gaseous mobile phase and identifies them based on their mass-to-charge ratio. ekb.eg While direct analysis of the intact this compound molecule by GC-MS is not typical due to its low volatility, the technique is highly valuable for analyzing derivatized components or associated volatile metabolites from the source organism. nih.govresearchgate.net

In the context of marine natural product research, GC-MS is widely used to identify the chemical constituents of crude extracts. ekb.egphcogj.com For a compound like this compound, GC-MS could be used to analyze smaller, more volatile fragments after chemical degradation or to profile the fatty acids and other volatile compounds present in the Penicillium citrinum extract, providing a broader metabolic picture of the organism. nih.govekb.eg The process involves injecting a sample into the GC, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum that can be compared to libraries for identification. afjbs.com

Table 2: General GC-MS Parameters for Marine Metabolite Analysis This table provides a general overview of typical GC-MS settings used in the analysis of volatile compounds from marine organisms.

Parameter Value/Description Source(s)
GC Column HP-5MS or similar non-polar capillary column ekb.eg
Carrier Gas Helium nih.govekb.eg
Injection Mode Splitless or Split nih.govekb.eg
Oven Program Temperature gradient (e.g., 60°C to 300°C) nih.govphcogj.com
MS Ionization Electron Impact (EI, 70 eV) nih.govekb.eg

| Mass Analyzer | Quadrupole | ekb.eg |

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) represents one of the most powerful analytical tools for natural product research. ijpsjournal.comnih.gov These hyphenated techniques provide both the separation power of HPLC and the high sensitivity and specificity of mass spectrometry, making them ideal for analyzing complex biological matrices. nih.govwaters.com

For a compound like this compound present in a fungal extract, LC-MS/MS can provide definitive structural information and quantification even at very low concentrations. mdpi.comnih.gov In an LC-MS/MS analysis, the sample is first separated by HPLC. The eluent from the HPLC column is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), which generates ions from the analyte molecules. ijpsjournal.com In the first stage of mass spectrometry (MS1), an ion corresponding to the mass of the target compound (the parent ion) is selected. This parent ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). This process provides a unique fragmentation pattern that serves as a structural fingerprint for the compound, allowing for highly selective and confident identification. mdpi.comnih.gov This technique is crucial for distinguishing between isomers and for identifying novel compounds in complex mixtures. mdpi.com

Spectrophotometric and Electrochemical Techniques in Bioactivity Assay Development

Once a pure compound like this compound is isolated, assessing its biological activity is a critical next step. Spectrophotometric and electrochemical methods are frequently used to develop sensitive and high-throughput bioassays. epa.gov

Spectrophotometric assays measure changes in light absorption or fluorescence. acs.org For example, an enzyme inhibition assay could be developed where the activity of an enzyme produces a colored product. The ability of this compound to inhibit this enzyme would be measured by a decrease in color intensity, quantifiable with a spectrophotometer or plate reader. acs.org Another common method is the MTT assay, used to assess cell viability or cytotoxicity, where a tetrazolium salt is reduced by metabolically active cells to a purple formazan (B1609692) product, the absorbance of which is measured. mdpi.comnih.gov

Electrochemical techniques offer an alternative and highly sensitive approach for developing biosensors. rsc.org These methods measure changes in electrical signals (such as current or potential) resulting from a biochemical reaction. mdpi.com For a cyclic peptide like this compound, a biosensor could be designed where the peptide is immobilized on an electrode surface. researchgate.netrsc.org The binding of a target protein or molecule to the peptide could then be detected as a change in the electrochemical properties of the electrode, such as its impedance or the current generated by a redox probe. mdpi.comacs.org These sensors can be highly specific and have very low limits of detection, making them valuable for studying molecular interactions. rsc.orgresearchgate.net

Method Validation and Standardization for Robust Natural Product Characterization

To ensure that analytical results are reliable, reproducible, and fit for purpose, the methods used must be rigorously validated. frontiersin.orgashdin.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. nih.gov This is particularly crucial in natural product research due to the complexity of the sample matrices. researchgate.net

The validation process involves evaluating several key performance parameters. dergipark.org.trfrontiersin.org These parameters ensure the quality and consistency of the data generated in the characterization of compounds like this compound. ashdin.com International guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for performing method validation. researchgate.netdergipark.org.tr

Table 3: Key Parameters for Analytical Method Validation

Parameter Description Source(s)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. researchgate.netashdin.com
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed using recovery studies. dergipark.org.trfrontiersin.org
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). dergipark.org.trfrontiersin.org
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. japsonline.comresearchgate.net
Range The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. dergipark.org.tr
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.comashdin.com
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. japsonline.comashdin.com

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition). | researchgate.netresearchgate.net |

Standardization, supported by the use of certified reference materials, is essential for comparing results across different laboratories and studies. frontiersin.orgnih.gov For natural products, this involves thorough chemical characterization and the use of well-validated analytical methods to ensure the identity and purity of the compounds being studied. vliz.be

Future Research Directions and Translational Perspectives for Scalusamide C Research

Exploration of Unexplored Bioactivities and Novel Molecular Targets

While initial studies have confirmed the antifungal and antibacterial activities of the scalusamides, the full spectrum of their biological effects remains largely unexplored. researchgate.netmdpi.com Future research should systematically screen Scalusamide C against a broader range of biological targets to uncover new therapeutic applications.

A notable in silico study has already pointed towards a potential, yet unproven, bioactivity. nih.gov This computational analysis suggested that this compound may act as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication. nih.govresearchgate.net The study indicated that this compound could bind firmly within the enzyme's active site, displaying the highest fitting score among several tested alkaloids. nih.gov This finding warrants experimental validation to determine if this compound possesses genuine antiviral capabilities against coronaviruses or other viruses that rely on similar proteases.

Beyond antiviral research, investigations should extend to other areas such as cytotoxicity against various cancer cell lines, anti-inflammatory effects, and potential modulation of key signaling pathways. mdpi.com Many natural products isolated from Penicillium species have demonstrated significant cytotoxicity. researchgate.net Determining the specific molecular targets of this compound is crucial for understanding its mechanism of action and for rational drug design. frontiersin.orgnih.gov Identifying the proteins or cellular pathways with which it interacts could reveal novel therapeutic strategies for a range of diseases. mdpi.com

Chemoenzymatic Synthesis and Biocatalysis for this compound Production and Modification

The complex structure of this compound presents challenges for traditional chemical synthesis. Chemoenzymatic synthesis and biocatalysis offer powerful, sustainable alternatives for both its production and the creation of novel derivatives. spinchem.comzhaw.ch These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild conditions, which can simplify synthetic routes and reduce environmental impact. spinchem.comethz.ch

Future efforts could focus on harnessing enzymes from the natural biosynthetic pathway of this compound. For instance, cytochrome P450 enzymes, which are involved in the biosynthesis of related alkaloids, could be employed to catalyze specific oxidative modifications on the this compound scaffold. researchgate.netrsc.orgnih.gov By re-engineering such enzymes, it may be possible to generate a library of this compound analogs with altered properties, such as enhanced potency, improved stability, or a different spectrum of activity. rsc.orgrsc.org The application of biocatalysis could facilitate the production of optically pure isomers, which is often a critical factor for therapeutic efficacy. mdpi.com This approach, merging enzymatic steps with conventional organic chemistry, provides a strategic pathway to previously inaccessible chemical structures. nih.govnih.gov

Expanding Biosynthetic Pathway Engineering for Enhanced Yields or Novel Derivatives

Understanding and manipulating the biosynthetic pathway of this compound at the genetic level is a key strategy for improving its production and generating structural diversity. Research has shown that the biosynthesis of penicilactam A, a related alkaloid, originates from scalusamide A, which is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system encoded by the pnlt gene cluster. researchgate.netrsc.orgrsc.org This process also involves a multifunctional cytochrome P450 enzyme, PnltC, which catalyzes subsequent complex reactions. rsc.orgrsc.org

Given that this compound shares a common biosynthetic origin, these findings provide a robust foundation for metabolic engineering. rsc.org Future research could focus on heterologous expression of the this compound biosynthetic gene cluster in a high-yielding host organism to increase production titers. rsc.org Furthermore, targeted genetic modifications—such as overexpressing rate-limiting enzymes, deleting competing pathway genes, or altering regulatory elements—could significantly enhance yields. nih.gov Advanced gene editing tools could be used to modify the domains of the PKS-NRPS machinery or the active site of the P450 enzymes to incorporate different precursor molecules, leading to the creation of novel this compound derivatives with potentially improved pharmacological profiles. mdpi-res.com

Application of Computational Chemistry and Artificial Intelligence in Discovery and Design

Computational chemistry and artificial intelligence (AI) are transforming drug discovery and development, offering powerful tools to accelerate research on natural products like this compound. frontiersin.orgmdpi.commednexus.orgnih.gov An initial computational study has already demonstrated the utility of these approaches by predicting the binding affinity of this compound for a SARS-CoV-2 protease and evaluating its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net

Ecological and Evolutionary Role of this compound in its Natural Environment

Understanding the natural function of this compound is essential for appreciating its biological significance and potential applications. It was originally isolated from Penicillium citrinum found in the gastrointestinal tract of a marine fish, which points to a specific ecological niche. researchgate.netacs.org The known antifungal and antibacterial activities of this compound strongly suggest that it plays a defensive role for its producing organism. researchgate.netmdpi.com

In its natural environment, this compound likely functions as a chemical weapon, inhibiting the growth of competing microorganisms and protecting the fungus or its host from pathogens. ugr.es Future ecological studies should aim to investigate these interactions directly. Research could explore how the production of this compound is regulated in response to the presence of other bacteria or fungi. Understanding its role within the marine microbiome could provide insights into microbial competition and symbiosis. evitachem.com Furthermore, exploring the evolutionary pressures that led to the development of this specific compound could reveal structure-function relationships that have been optimized by nature for potent bioactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.